molecular formula C8H8N4O2 B6300733 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2106690-78-0

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B6300733
CAS No.: 2106690-78-0
M. Wt: 192.17 g/mol
InChI Key: LWPMAUPOEAFAHY-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H8N4O2. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinylideneacetate. This intermediate then reacts with formamide to yield the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods often utilize similar synthetic routes but on a larger scale. These methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.

    Medicine: Explored for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and facilitates its incorporation into various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMAUPOEAFAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=NNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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